molecular formula C15H15F3N2O5S B2719670 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione CAS No. 2097861-33-9

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2719670
CAS No.: 2097861-33-9
M. Wt: 392.35
InChI Key: ZUSNHVSQKLQTQY-UHFFFAOYSA-N
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Description

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a benzylsulfonyl group, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the trifluoromethylbenzylsulfonyl group. The final step involves the formation of the oxazolidine-2,4-dione ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of Trifluoromethylbenzylsulfonyl Group: This step involves the reaction of the azetidine intermediate with a trifluoromethylbenzylsulfonyl chloride under basic conditions.

    Formation of Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as phosgene or a similar carbonylating agent, to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives.

Scientific Research Applications

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzylsulfonyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions. The oxazolidine-2,4-dione ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound shares the trifluoromethyl and azetidine moieties but lacks the oxazolidine-2,4-dione ring.

    Trifluoromethylated Benzylsulfonamides: These compounds share the trifluoromethylbenzylsulfonyl group but differ in other structural aspects.

Uniqueness

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O5S/c16-15(17,18)12-3-1-2-10(4-12)9-26(23,24)19-5-11(6-19)7-20-13(21)8-25-14(20)22/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSNHVSQKLQTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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